molecular formula C10H11F3O B1303344 2-(4-(Trifluoromethyl)phenyl)propan-2-ol CAS No. 2252-62-2

2-(4-(Trifluoromethyl)phenyl)propan-2-ol

Cat. No. B1303344
CAS RN: 2252-62-2
M. Wt: 204.19 g/mol
InChI Key: MKBAAKBUZIREBE-UHFFFAOYSA-N
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Patent
US05708001

Procedure details

To magnesium turnings (30.2 g, 1.24 mol) in THF (30 mL) is added 1,2-dibromoethane (0.7 mL) followed by dropwise addition, over 1 h, of 4-bromotrifluoromethylbenzene (200 g, 0.89 mol) dissolved in THF (700 mL). The reaction is heated occasionally to maintain a gentle reflux and is stirred 45 min after the addition is complete. The dark reaction mixture is then cooled in an ice bath and acetone (103 g, 1.78 mol) added dropwise. After stirring an additional 1.5 h the reaction is carefully quenched with aqueous saturated NaHSO4, ethyl acetate added, the organics dried over MgSO4, concentrated and purified by silica gel chromatography (9:1 to 3:2, hexane to ethyl acetate) to give 4-trifluoromethyl-α,α-dimethylbenzyl alcohol of sufficient purity to carry to the next step; yield: 114 g (63%).
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
103 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].BrCCBr.Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][CH:8]=1.[CH3:17][C:18]([CH3:20])=[O:19]>C1COCC1>[F:14][C:13]([F:16])([F:15])[C:10]1[CH:11]=[CH:12][C:7]([C:18]([OH:19])([CH3:20])[CH3:17])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0.7 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Step Three
Name
Quantity
103 g
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
is stirred 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated occasionally
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled in an ice bath
STIRRING
Type
STIRRING
Details
After stirring an additional 1.5 h the reaction
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
is carefully quenched with aqueous saturated NaHSO4, ethyl acetate
ADDITION
Type
ADDITION
Details
added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (9:1 to 3:2, hexane to ethyl acetate)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC(C1=CC=C(C(C)(C)O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.